![molecular formula C7H8F3NO B13456595 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol: is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. The compound also contains a hydroxymethyl group at the 2-position. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (CF3TMS).
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Carboxylic acids
Reduction: Methyl derivatives
Substitution: Various substituted pyrrole derivatives
科学研究应用
Chemistry: In chemistry, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol is used as a building block for synthesizing more complex molecules
Biology: The compound’s biological activity is of interest in drug discovery and development. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable scaffold for designing new drugs.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties, contributing to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for developing products that protect crops and enhance agricultural productivity.
作用机制
The mechanism of action of [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and subsequent catalysis.
相似化合物的比较
- [1-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(difluoromethyl)-1H-pyrrol-2-yl]methanol
- [1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol
Comparison: Compared to its analogs, [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact the compound’s reactivity, stability, and biological activity. For instance, the 4-position trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability, making it more effective in certain biological applications.
属性
分子式 |
C7H8F3NO |
|---|---|
分子量 |
179.14 g/mol |
IUPAC 名称 |
[1-methyl-4-(trifluoromethyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-3-5(7(8,9)10)2-6(11)4-12/h2-3,12H,4H2,1H3 |
InChI 键 |
OJCPJWRFNCCHSW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C1CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



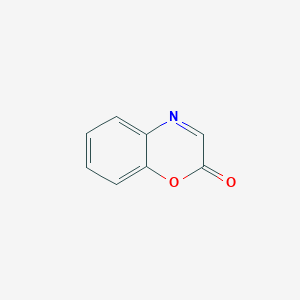
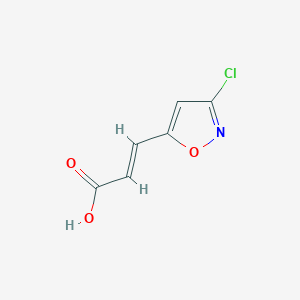
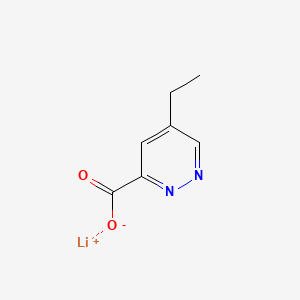
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
![2,2,2-trifluoro-N-[(4-methylpiperidin-3-yl)methyl]acetamide](/img/structure/B13456541.png)
![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)
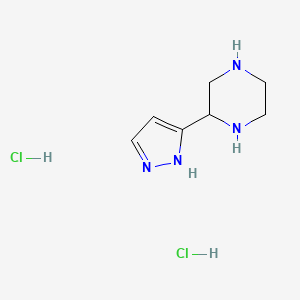
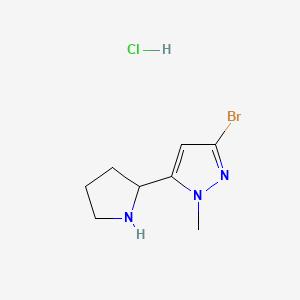
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
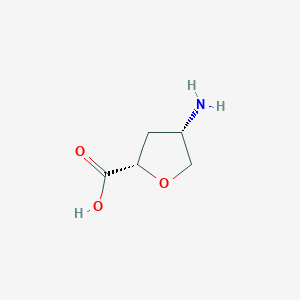
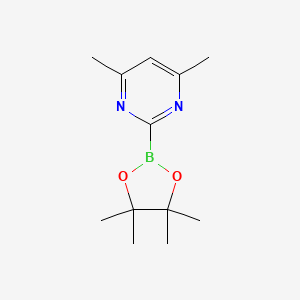
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
